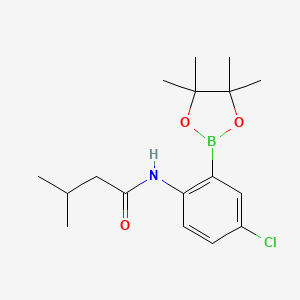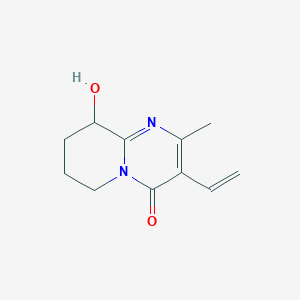![molecular formula C10H9BrN2O3S B12338672 Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B12338672.png)
Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate is a heterocyclic compound that features a thiazole ring fused with a benzene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of various functional groups, such as amino, bromo, methoxy, and carboxylate, makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable α-haloketone under basic conditions.
Methoxylation: The methoxy group can be introduced via methylation of the corresponding hydroxy derivative using methyl iodide or dimethyl sulfate.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium thiolate, or alkoxide ions.
Major Products Formed
Oxidation: Products may include nitro derivatives or quinones.
Reduction: The primary product is the debrominated compound.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, including anti-inflammatory, antimicrobial, and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly those with biological activity.
Biological Studies: Researchers use this compound to study enzyme interactions, receptor binding, and other biochemical processes.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of the amino and bromo groups allows for hydrogen bonding and halogen bonding interactions, respectively, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-4-chloro-5-methoxybenzo[d]thiazole-6-carboxylate
- Methyl 2-amino-4-fluoro-5-methoxybenzo[d]thiazole-6-carboxylate
- Methyl 2-amino-4-iodo-5-methoxybenzo[d]thiazole-6-carboxylate
Uniqueness
Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate is unique due to the presence of the bromo group, which can participate in specific halogen bonding interactions. This property can enhance its binding affinity to certain biological targets compared to its chloro, fluoro, or iodo analogs. Additionally, the combination of functional groups in this compound provides a versatile platform for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C10H9BrN2O3S |
|---|---|
Peso molecular |
317.16 g/mol |
Nombre IUPAC |
methyl 2-amino-4-bromo-5-methoxy-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C10H9BrN2O3S/c1-15-8-4(9(14)16-2)3-5-7(6(8)11)13-10(12)17-5/h3H,1-2H3,(H2,12,13) |
Clave InChI |
ZTYYDEXDHBJCSF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1C(=O)OC)SC(=N2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



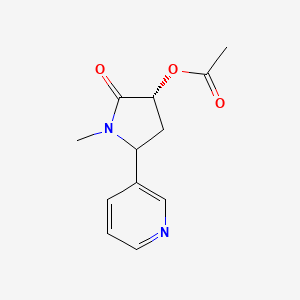

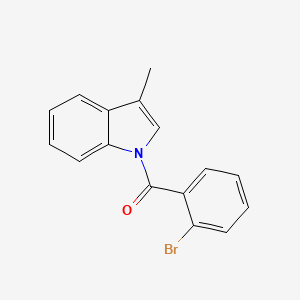

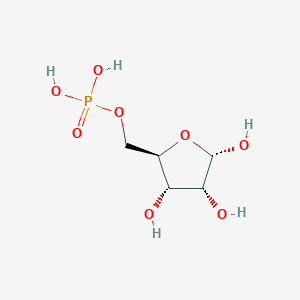

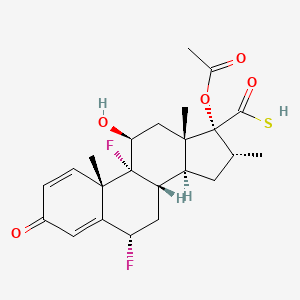

![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-methyl-3,4-dihydro-2H-quinoline](/img/structure/B12338636.png)
![Tetracyclo[10.2.1.05,14.08,13]pentadecan-15-one](/img/structure/B12338645.png)
